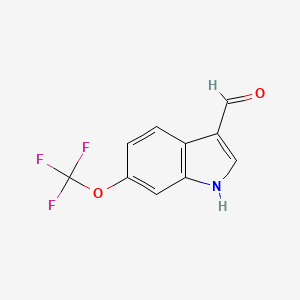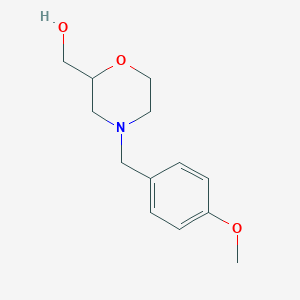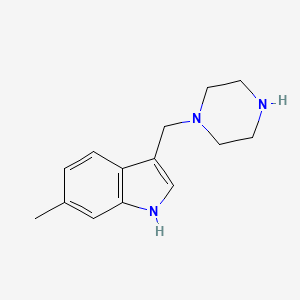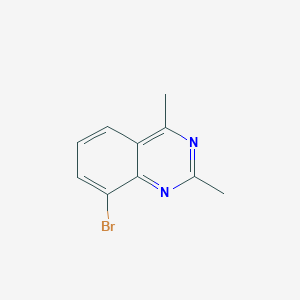
2-Octyloxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyloxy-benzaldehyde is an organic compound characterized by the presence of an octyloxy group attached to a benzaldehyde moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, material science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyloxy-benzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with octyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds under reflux conditions, and the product is purified through standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
反応の種類: 2-オクチロキシベンズアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を生成するために酸化することができます。
還元: アルデヒド基の還元により、対応するアルコールが得られます。
置換: 適切な条件下で、オクチロキシ基を他のアルキル基またはアリール基で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、通常、還元剤として使用されます。
置換: 置換反応は、多くの場合、強塩基または酸を触媒として使用します。
主な生成物:
酸化: 2-オクチロキシ安息香酸。
還元: 2-オクチロキシベンジルアルコール。
置換: 導入される置換基に応じて、さまざまな置換ベンズアルデヒド。
科学的研究の応用
2-オクチロキシベンズアルデヒドは、科学研究において幅広い用途があります。
作用機序
2-オクチロキシベンズアルデヒドの作用機序は、細胞の巨大分子との相互作用に関係しています。アルデヒド基は、タンパク質中のアミノ基と共有結合を形成し、シッフ塩基を形成することができます 。この相互作用は、酵素やその他のタンパク質の活性を調節し、さまざまな細胞経路に影響を与える可能性があります。さらに、オクチロキシ基は、化合物の親油性を高め、脂質膜や細胞内標的との相互作用を促進します .
類似化合物:
2-ヒドロキシ-3-オクチロキシベンズアルデヒド: 構造が似ていますが、追加のヒドロキシル基があります.
2-クロロベンズアルデヒド: オクチロキシ基の代わりに塩素原子を含んでいます.
2-メトキシベンズアルデヒド: オクチロキシ基の代わりにメトキシ基を持っています.
独自性: 2-オクチロキシベンズアルデヒドは、長いオクチロキシ鎖の存在により独特の物理化学的特性を持っています。これは、親油性と膜透過性を強化する必要がある用途に特に役立ちます .
類似化合物との比較
2-Hydroxy-3-octyloxybenzaldehyde: Similar structure but with an additional hydroxyl group.
2-Chlorobenzaldehyde: Contains a chlorine atom instead of the octyloxy group.
2-Methoxybenzaldehyde: Features a methoxy group instead of the octyloxy group.
Uniqueness: 2-Octyloxy-benzaldehyde is unique due to the presence of the long octyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability .
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
2-octoxybenzaldehyde |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChIキー |
GAVKXERDESNQDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)






